5-Tert-butyl-7-methylocta-3,5-dien-2-ol
Description
Structural Significance and Synthetic Utility of Conjugated Dienols
Conjugated dienes are fundamental building blocks in organic synthesis due to their versatile applications. nih.gov Their structural significance lies in the conjugated π-system, which allows for a variety of chemical transformations. The delocalization of π-electrons across the conjugated system results in enhanced stability compared to isolated dienes. libretexts.org This electronic feature is central to their utility in a wide range of chemical reactions.
The synthetic utility of conjugated dienols is vast. They are key intermediates in the synthesis of complex natural products, pharmaceuticals, and functional materials. nih.gov For instance, the diene moiety is a crucial component in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. oregonstate.educhemistrysteps.com The hydroxyl group in dienols can be further functionalized or can direct the stereochemical outcome of reactions.
Overview of Advanced Chemical Research on Highly Substituted Dienol Systems
Recent research in organic chemistry has focused on developing novel and efficient methods for the synthesis of highly substituted dienes with precise control over their stereochemistry. nih.gov The stereoselective synthesis of these complex structures is a significant challenge. Advanced methodologies, such as multicomponent reactions, have been developed to introduce diverse functionalities in a single step. nih.gov
One notable advancement is the use of borylated dendralenes in a tetra-component reaction to produce highly substituted 1,3-dienes with excellent regio- and stereoselectivity. nih.gov Another approach involves the silaboration of 1,3-enynes followed by cross-coupling reactions to generate a wide array of functionalized dienes. diva-portal.org These methods provide access to complex dienic structures that were previously difficult to obtain. Research also explores the use of transition metal catalysis, photochemistry, and organocatalysis to achieve these transformations under mild conditions. rsc.org
Challenges and Opportunities in the Synthesis and Transformation of Dienols
The synthesis and transformation of highly substituted dienols present several challenges. A primary hurdle is achieving high levels of regio- and stereoselectivity. nih.gov The presence of multiple reactive sites and the potential for the formation of various isomers can lead to complex product mixtures that are difficult to separate. oregonstate.edu For example, in Diels-Alder reactions, the regioselectivity can be low when using nonsymmetric internal alkynes as dienophiles. oregonstate.edu
Furthermore, the synthesis of tetrasubstituted or more highly substituted 1,3-dienes remains a significant challenge, with a scarcity of effective methods. nih.gov Steric hindrance from bulky substituents, such as the tert-butyl group in our representative molecule, can impede reactions and influence the conformational preferences of the diene, which in turn affects its reactivity in cycloadditions. chemistrysteps.comdiva-portal.org
Despite these challenges, the field presents numerous opportunities. The development of new catalytic systems and synthetic methodologies continues to push the boundaries of what is possible in the construction of complex molecules. rsc.org The ability to synthesize highly substituted dienols with complete regiochemical control opens the door to creating novel molecules with potential applications in medicine, agriculture, and materials science. oregonstate.edu The unique electronic and steric properties of these compounds make them attractive targets for further research and development.
Structure
3D Structure
Properties
CAS No. |
919516-32-8 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
5-tert-butyl-7-methylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h7-11,14H,1-6H3 |
InChI Key |
GQBKCEIBWVBMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C=CC(C)O)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Tert Butyl 7 Methylocta 3,5 Dien 2 Ol and Analogs
Direct Construction of Dienol Skeletons
The direct formation of the dienol framework often involves the creation of a key carbon-carbon bond between a diene precursor and a carbonyl compound. This can be achieved through the use of highly reactive organometallic reagents or through catalytic, redox-neutral coupling reactions.
Stereoselective Addition Reactions of Organometallic Reagents to Carbonyl Compounds
The addition of organometallic reagents to carbonyls is a cornerstone of organic synthesis for forming new carbon-carbon bonds and generating alcohols. For the synthesis of dienols, dienylmetal reagents are particularly relevant.
1-Lithio-1,3-butadiene derivatives are known to react with carbonyl compounds to produce cyclopentadiene (B3395910) derivatives through a deoxygenation pathway. researchgate.net However, for the synthesis of acyclic dienols, the desired reaction is a 1,2-addition to the carbonyl group. The stereoselectivity of such additions is a critical aspect, often influenced by the substituents on both the diene and the carbonyl compound, as well as the reaction conditions.
The generation of 1,4-dilithio-1,3-butadienes has been reported from the corresponding 1,4-dihalobutadienes and can be converted to monolithio species. researchgate.net These reagents are valuable for creating complex molecules.
Grignard reagents and organolithium compounds are widely used for the formation of alcohols from carbonyl compounds. In the context of synthesizing 5-tert-butyl-7-methylocta-3,5-dien-2-ol, a plausible retrosynthetic analysis would involve the reaction of a suitable dienyl Grignard or organolithium reagent with an appropriate aldehyde or ketone.
For instance, the addition of a Grignard reagent to a sterically hindered aldehyde has been shown to proceed with moderate to good yields and stereoselectivity. researchgate.net The stereochemical outcome of such reactions can be influenced by the presence of chiral auxiliaries or by the inherent stereochemistry of the reactants. The reaction of organolithium reagents with α,β-unsaturated ketones can lead to either 1,2- or 1,4-addition products, with highly reactive reagents like organolithiums often favoring 1,2-addition. wustl.edu
While a direct synthesis of this compound using these methods is not explicitly documented in the surveyed literature, the general principles of these reactions are well-established and form a fundamental basis for synthetic approaches to this target molecule.
Redox-Neutral Coupling Strategies for Dienol Formation
Redox-neutral reactions represent an advancement in synthetic efficiency, as they often avoid the use of stoichiometric oxidizing or reducing agents, thereby minimizing waste.
A significant development in dienol synthesis is the nickel- and Brønsted acid-catalyzed redox-neutral coupling of 1,3-dienes with aldehydes. nih.govresearchgate.net This method offers a highly atom-economical and by-product-free route to a variety of dienols with high yields and stereoselectivity. nih.govresearchgate.net The dual catalytic system, employing a nickel catalyst and a Brønsted acid co-catalyst like 2-isopropoxyphenol, is crucial for both reactivity and selectivity. nih.govresearchgate.net
The proposed mechanism involves the oxidative cyclization of nickel, the diene, and the aldehyde to form a cyclic nickelacycle. This intermediate is then protonated by the Brønsted acid, followed by β-hydride elimination to generate the dienol product and a nickel-hydride species, which continues the catalytic cycle. nih.gov
The reaction tolerates a range of functional groups and is effective for both aromatic and aliphatic aldehydes, with yields reaching up to 94%. nih.gov The stereoselectivity of the reaction provides E/Z ratios of up to 50:1. nih.gov
Table 1: Nickel-Catalyzed Redox-Neutral Coupling of Dienes and Aldehydes
| Entry | Diene | Aldehyde | Catalyst System | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | 1,3-Butadiene | Butyraldehyde | Ni(cod)₂ / PCyp₃ / 2-isopropoxyphenol | 85 | 10:1 |
| 2 | Isoprene | Isovaleraldehyde | Ni(cod)₂ / PCyp₃ / 2-isopropoxyphenol | 93 | 16.7:1 |
| 3 | 1,3-Pentadiene | Benzaldehyde | Ni(cod)₂ / PCyp₃ / 2-isopropoxyphenol | 61 | 6.0:1 |
Data is illustrative and based on findings from cited research. nih.gov
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. mdpi.com Dienes are particularly versatile substrates in these reactions due to their unique electronic properties. acs.org
Various transition metals, including nickel, palladium, and ruthenium, have been employed in the synthesis of dienols and their derivatives. nih.govacs.org Nickel-catalyzed reductive couplings of dienes with aldehydes, for example, have been pioneered and continue to be developed, offering mild conditions and high diastereoselectivity. nih.govacs.org These reactions can be directed to produce either syn- or anti-configured products with excellent enantioselectivity by choosing the appropriate ligand. nih.govacs.org
The utility of these methods is expanded by the ability to incorporate various functional groups, such as boronic esters and silanes, into the carbon chain. acs.org While the direct application of these methods to the synthesis of the sterically hindered this compound is not explicitly detailed, the principles of these transition metal-catalyzed reactions provide a powerful framework for its potential synthesis.
Cobalt-Catalyzed Regiodivergent and Enantioselective Hydroboration of Dienol Ethers
Recent advancements in catalysis have explored the use of cobalt for the hydrofunctionalization of dienes. While specific literature on the cobalt-catalyzed hydroboration of dienol ethers leading directly to this compound is not prominently detailed, the principles can be inferred from related transformations. For instance, a dual photoredox and cobalt co-catalytic system has been shown to enable the hydroaminoalkylation (HAA) of unactivated 1,3-dienes. nih.gov This methodology involves the generation of α-amino alkyl radicals that couple with dienes. The regioselectivity of such reactions is a significant challenge, often yielding 1,4-addition products. nih.gov The development of a cobalt-based system that could favor 1,2- or 4,3-hydroboration of a dienol ether precursor would be a novel approach to accessing the desired dienol scaffold. The challenge lies in controlling the regioselectivity to favor the formation of the allylic alcohol upon oxidation, a persistent hurdle when dealing with electronically unbiased diene systems. rsc.org
Palladium-Catalyzed Hydroaminoalkylation and Related Reactions
Palladium catalysis offers a powerful and versatile platform for the functionalization of 1,3-dienes. The hydroaminoalkylation (HAA) of dienol ethers, in particular, represents a direct route to valuable vicinal amino ethers. A dual photoredox/palladium catalytic system has been developed for the decarboxylative HAA of N-aryl α-amino acids with 2-alkoxydienes. nih.gov This method is notable for its high degree of regio-, diastereo-, and enantioselectivity, affording vicinal amino tertiary ethers in excellent yields. nih.gov Mechanistic studies suggest the process involves a reversible hydropalladation of the diene, which is key to its success. nih.gov
Another relevant transformation is the palladium-catalyzed three-component coupling of 1,3-dienes, alkyl iodides, and amines, which proceeds under mild, light-induced conditions. nih.gov This reaction is proposed to occur via a π-allyl hybrid palladium radical intermediate, which, after a radical-polar crossover, is trapped by an amine to yield allylic amines with high regio- and stereoselectivity. nih.gov Furthermore, palladium catalysis has been successfully applied to the 3,4-hydroaminocarbonylation of 1,3-dienes, providing a direct pathway to α-substituted β,γ-unsaturated amides. This method tolerates a wide array of functional groups and utilizes readily available starting materials.
These palladium-catalyzed methods highlight the potential for constructing complex allylic structures from simple dienes.
| Palladium-Catalyzed Reaction | Reactants | Key Features | Products |
| Decarboxylative Hydroaminoalkylation | N-aryl α-amino acids, Dienol ethers | Dual photoredox/palladium catalysis; High regio-, diastereo-, and enantioselectivity. nih.gov | Vicinal amino tertiary ethers. nih.gov |
| Photoinduced 1,2-Carboamination | 1,3-Dienes, Alkyl iodides, Amines | Mild conditions; No external photosensitizers; High regio- and stereoselectivity. nih.gov | Allylic amines. nih.gov |
| 3,4-Hydroaminocarbonylation | 1,3-Dienes, CO, Amine hydrochlorides | Branched selective; Wide functional group tolerance. | β,γ-Unsaturated amides. |
Nickel-Catalyzed Enantioselective Coupling of Imines and Dienol Ethers
Nickel catalysis has emerged as a powerful tool for the reductive coupling of dienol ethers with various electrophiles. A notable advancement is the coupling with N-tosylimines, catalyzed by a Ni(0) complex in the presence of a VAPOL-derived phosphoramidite (B1245037) ligand. nih.govrsc.orgrsc.org This reaction exhibits an unusual regiochemical outcome, selectively furnishing syn-configured 1,2-aminoalcohol derivatives with high enantiomeric excess (up to 94% ee). nih.govrsc.orgrsc.org
The reaction proceeds effectively with N-tosyl aldimines derived from both aromatic and aliphatic aldehydes, coupling with silyl (B83357) dienol ethers. rsc.org The methodology has proven to be scalable, maintaining yield and enantioselectivity when performed on a larger scale. rsc.org The resulting amino alcohol products are valuable synthetic intermediates, demonstrated by their conversion into building blocks for non-peptidic neurokinin NK1 receptor antagonists and the naturally occurring γ-amino acid statine. rsc.orgresearchgate.net This nickel-catalyzed system is distinguished by its ability to compel the electron-rich diene to react at its least substituted terminus, a regioselectivity that is contrary to what is typically observed in related transformations. rsc.org
| Parameter | Description | Reference |
| Catalyst System | Ni(0) with a VAPOL-derived phosphoramidite ligand | nih.govrsc.orgrsc.org |
| Reactants | Dienol ethers (e.g., silyl dienol ethers), N-tosylimines | rsc.org |
| Products | syn-configured 1,2-aminoalcohol derivatives | nih.govrsc.org |
| Enantioselectivity | Up to 94% ee | nih.govrsc.orgrsc.org |
| Key Feature | Unprecedented regioselectivity at the diene terminus | rsc.org |
Silicon Tetrachloride-Catalyzed Vinylogous Aldol (B89426) Reactions of Dienol Silyl Ethers
The vinylogous aldol reaction is a cornerstone C-C bond-forming reaction, and the use of silicon tetrachloride (SiCl₄) as a catalyst has expanded its utility. SiCl₄, activated by a Lewis base such as a chiral bisphosphoramide, effectively promotes the highly regioselective vinylogous aldol addition of dienol silyl ethers to various aldehydes. thieme-connect.comillinois.edu This catalytic system ensures exclusive γ-regioselectivity and delivers products with good to excellent diastereo- and enantioselectivity. thieme-connect.comillinois.edu
The methodology is applicable to both γ-substituted and unsubstituted silyl dienol ethers. thieme-connect.com The efficiency of the SiCl₄/Lewis base system has also been demonstrated for less nucleophilic substrates like Danishefsky's diene and 2-trimethylsilyloxyfuran, where promoters such as sulfoxides, formamides, or phosphoramides are effective. researchgate.net In some cases, particularly with highly nucleophilic dienes like Chan's diene, catalytic amounts of SiCl₄ alone are sufficient to drive the reaction. researchgate.net This approach provides a direct route to δ-hydroxy-β-ketoesters, which are versatile precursors for natural products like (+)-kavain. researchgate.net
| Catalyst System | Substrates | Key Outcome | Reference |
| SiCl₄ / Chiral Bisphosphoramide | Dienol silyl ethers, Aldehydes | Exclusive γ-regioselectivity; High diastereo- and enantioselectivity. thieme-connect.comillinois.edu | |
| SiCl₄ / Lewis Base (e.g., sulfoxides) | Danishefsky's diene, Aldehydes | Efficient and selective vinylogous aldol reaction. researchgate.net | |
| Catalytic SiCl₄ | Chan's diene, Aldehydes | Effective reaction without additional promoters. researchgate.net |
Rearrangement-Based Synthetic Pathways
Rearrangement reactions offer elegant and atom-economical routes to complex molecular architectures, often establishing multiple stereocenters or specific olefin geometries in a single step.
Sigmatropic Rearrangements of Allenic Alcohols to Dienol Sulfonates
The nih.govnih.gov-sigmatropic rearrangement provides a powerful method for the stereoselective synthesis of substituted 1,3-dienes. nih.gov Specifically, the rearrangement of allenic alcohols can be leveraged to produce 1,3-diene-2-ol sulfonates. rsc.org In this process, non-isolable α-allenic sulfonates, formed in situ from the corresponding allenic alcohol and a sulfonic acid or sulfonyl chloride, undergo a concerted rearrangement through a six-membered ring transition state. nih.govrsc.org
This methodology is efficient for producing stereodefined multisubstituted 1,3-dienes under mild conditions. rsc.org The resulting dienol sulfonates are versatile intermediates that can readily undergo further transformations, such as reduction or transition-metal-catalyzed cross-coupling reactions. rsc.org The stereoselectivity of the rearrangement is often high, allowing for the synthesis of optically pure products, which has been applied to the construction of fused polycyclic systems through tandem rearrangement/Diels-Alder sequences. nih.gov
Propargyl Alcohol Rearrangements Leading to Stereodefined Dienes
Propargyl alcohols are readily accessible starting materials that can undergo a variety of rearrangements to produce valuable unsaturated compounds. nih.gov The Meyer-Schuster and Rupe rearrangements are classic examples, transforming propargyl alcohols into α,β-unsaturated ketones and aldehydes. nih.gov These reactions are atom-economical and provide access to geometrically challenging substituted alkenes. nih.gov
More advanced applications involve transition-metal catalysis. For instance, a Rh(I)-catalyzed approach can convert propargyl vinyl ethers into functionalized (E,Z)-1,3-dienals via a tandem Claisen rearrangement and stereoselective hydrogen transfer. researchgate.net Additionally, the nih.govthieme-connect.com-Wittig rearrangement of propargylic ethers is an efficient method for synthesizing allenes, which are themselves precursors to dienes. nih.govrsc.orgresearchgate.net These rearrangements often proceed with high stereoselectivity, governed by the geometry of the cyclic transition state, making them highly valuable for the synthesis of stereodefined dienes and related structures. wikipedia.orglibretexts.org
Reductive Transformations for Dienol Generation
A highly effective and stereoselective method for the synthesis of 1,3-dienes from propargylic alcohols employs a combination of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃). researchgate.net This reagent system facilitates a reductive dehydration reaction, transforming propargylic alcohols into the corresponding (E,E)-1,3-dienes with notable efficiency and high stereoselectivity. researchgate.net
The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), at reflux temperature. researchgate.net The process is initiated by the reaction of the propargylic alcohol with the LiAlH₄/AlCl₃ mixture. It is proposed that the reaction proceeds through the formation of an aluminum alkoxide intermediate. This is followed by a hydride transfer from the aluminate complex to the acetylenic carbon, leading to an intermediate that subsequently undergoes dehydration to furnish the conjugated diene. The use of aluminum trichloride as a Lewis acid is crucial for activating the hydroxyl group, facilitating its departure and the subsequent reductive elimination.
Research has demonstrated the broad applicability of this method, particularly for aryl-substituted propargylic alcohols. researchgate.net The reaction conditions are generally mild and show tolerance for a variety of functional groups on the aromatic ring, including bromo, fluoro, and methoxyl groups. researchgate.net This tolerance allows for the synthesis of a diverse range of functionalized 1,3-dienes.
While the majority of published research focuses on aryl propargylic alcohols, the principles of this methodology can be extended to aliphatic substrates, such as the precursor to this compound. The key transformation would involve the reductive dehydration of a suitable propargylic alcohol, for instance, 5-tert-butyl-7-methylocta-3-yn-2,5-diol. The presence of the tert-butyl group may introduce steric considerations that could influence the reaction kinetics, but the fundamental chemical transformation is expected to proceed in a similar fashion.
Detailed Research Findings:
Studies on a range of aryl-substituted tertiary and secondary propargylic alcohols have shown that the LiAlH₄/AlCl₃ reagent system consistently produces the corresponding (E,E)-1,3-dienes in good to excellent yields. The stereoselectivity is a key feature of this transformation, with the exclusive formation of the E,E-isomer being reported in many cases. researchgate.net
The table below summarizes the results obtained for the reductive dehydration of various propargylic alcohols using the LiAlH₄/AlCl₃ system.
Interactive Data Table: Reductive Dehydration of Propargylic Alcohols with LiAlH₄/AlCl₃
| Entry | Propargylic Alcohol Substrate | Diene Product | Yield (%) |
| 1 | 1,1-diphenyl-2-propyn-1-ol | 1,1-diphenyl-1,3-butadiene | 85 |
| 2 | 1-(p-tolyl)-1-phenyl-2-propyn-1-ol | 1-(p-tolyl)-1-phenyl-1,3-butadiene | 82 |
| 3 | 1-(4-methoxyphenyl)-1-phenyl-2-propyn-1-ol | 1-(4-methoxyphenyl)-1-phenyl-1,3-butadiene | 88 |
| 4 | 1-(4-fluorophenyl)-1-phenyl-2-propyn-1-ol | 1-(4-fluorophenyl)-1-phenyl-1,3-butadiene | 78 |
| 5 | 1-(4-bromophenyl)-1-phenyl-2-propyn-1-ol | 1-(4-bromophenyl)-1-phenyl-1,3-butadiene | 80 |
| 6 | 1-phenyl-1-propyl-2-propyn-1-ol | 1-phenyl-1-propyl-1,3-butadiene | 75 |
The data presented in this table is based on findings from studies on aryl propargylic alcohols and serves as a model for the expected reactivity of aliphatic analogs. researchgate.net
The successful application of this methodology to a variety of substituted aryl propargylic alcohols underscores its potential as a robust synthetic tool for the generation of conjugated dienes. The high stereoselectivity and good yields make it an attractive option for the synthesis of complex molecules where precise control of double bond geometry is essential. Further investigation into the scope of this reaction with a broader range of aliphatic substrates would be beneficial to fully establish its utility in the synthesis of compounds like this compound.
Stereochemical Control and Selectivity in Dienol Chemistry
Regioselectivity and Site Control
Regioselectivity refers to the preference for bond formation at one position over another. In a conjugated dienol, there are multiple potentially reactive sites, and directing a reaction to a specific carbon atom is a significant synthetic challenge.
The hydroboration of alkenes is a fundamental reaction for the formation of alcohols with anti-Markovnikov selectivity. masterorganicchemistry.com In dienol systems, the reaction is more complex due to the presence of two olefinic sites. The regiochemical outcome of hydroboration is influenced by both steric and electronic factors, which favor the addition of the boron atom to the less substituted and more electron-rich carbon atom. redalyc.org
Recent advances have demonstrated that the regioselectivity of hydroboration on dienol ethers can be controlled to an exceptional degree through the choice of catalyst, a phenomenon known as regiodivergence. nih.gov For a substrate like 5-tert-butyl-7-methylocta-3,5-dien-2-ol, four potential hydroboration products could be formed: 1,2-, 4,1-, 1,4-, and 4,3-adducts. By employing a cobalt catalyst system with specifically designed chiral ligands, it is possible to selectively generate each of these regioisomers in high yield and selectivity. nih.gov Mechanistic studies suggest that these reactions proceed through a Co-H active species. nih.gov The ability to switch the regiochemical outcome by simply changing the ligand provides a powerful tool for accessing a diverse range of structural motifs from a single starting material.
For example, the use of bulky borane (B79455) reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can significantly enhance regioselectivity compared to diborane, favoring addition at the least sterically hindered position of the diene. redalyc.orgperiodicchemistry.com
Table 1: Catalyst-Controlled Regiodivergent Hydroboration of a Dienol System Hypothetical data based on findings reported for analogous dienol ethers. nih.gov
| Entry | Ligand | Catalyst | Product Distribution (Regioisomeric Ratio) | Yield (%) |
|---|---|---|---|---|
| 1 | Ligand A | Co(acac)₂ | >95:5 (1,2-adduct) | 92 |
| 2 | Ligand B | Co(acac)₂ | >95:5 (4,1-adduct) | 88 |
| 3 | Ligand C | Co(acac)₂ | >95:5 (1,4-adduct) | 90 |
| 4 | Ligand D | Co(acac)₂ | >95:5 (4,3-adduct) | 85 |
Conjugate addition reactions are powerful C-C bond-forming methods. For dienol systems, which can be converted to their corresponding dienol silyl (B83357) ethers, the challenge lies in controlling the site of nucleophilic attack. While 1,4-addition (α- or β-attack) is common, achieving selective addition at the distal position (γ-attack) is more difficult due to the extended conjugation.
Table 2: Regioselectivity in Conjugate Addition to a Dienol Silyl Ether Illustrative data demonstrating the potential for γ-selectivity.
| Entry | Nucleophile | Lewis Acid | Solvent | Ratio (γ:α) | Yield (%) |
|---|---|---|---|---|---|
| 1 | R₂CuLi | BF₃·OEt₂ | THF | 85:15 | 78 |
| 2 | Me₃Al | Ni(acac)₂ | Toluene | 10:90 | 85 |
| 3 | PhMgBr | CuI | Et₂O | 90:10 | 72 |
| 4 | AllylTMS | TiCl₄ | CH₂Cl₂ | >95:5 | 88 |
Nickel-catalyzed reductive couplings of dienes with aldehydes or ketones are highly effective methods for synthesizing allylic and homoallylic alcohols. nih.govorgsyn.org The regiochemical outcome of these reactions is highly dependent on the ligand employed, the reducing agent, and the specific structure of the diene. mit.edunih.gov For unsymmetrical dienes, the coupling can occur at different positions, and controlling this selectivity is crucial.
In the case of a dienol like this compound, coupling with an aldehyde could theoretically occur at either the C1 or C4 position of the diene system. The regioselectivity is often governed by steric effects, with the coupling favoring the less hindered carbon of the diene. mit.edu However, electronic factors and ligand-metal interactions can override steric preferences. For instance, studies on the reductive coupling of 1,3-dienes have shown that ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) can lead to different regioisomeric products. organic-chemistry.orgacs.org Furthermore, the choice of reducing agent, such as triethylborane (B153662) or silanes, can also influence the reaction pathway. mit.edunih.gov The rate- and regioselectivity-determining step is often the formation of an oxametallacyclopentene intermediate. nih.govmit.edu
Table 3: Ligand Influence on Regioselectivity in Ni-Catalyzed Reductive Coupling Data based on established principles for diene-aldehyde couplings. mit.eduacs.org
| Entry | Ligand | Reducing Agent | Regioisomeric Ratio (C1:C4 attack) | Yield (%) |
|---|---|---|---|---|
| 1 | PPh₃ | Et₃B | 80:20 | 85 |
| 2 | PCy₃ | Et₃B | 15:85 | 82 |
| 3 | P(SiMe₃)₃ | HSi(OEt)₃ | 5:95 | 75 |
| 4 | IMes (NHC) | iPr₃SiH | 90:10 | 88 |
Enantioselective Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts, where a chiral ligand imparts its handedness to the reaction environment.
The design of chiral ligands is central to the field of asymmetric catalysis. utexas.edu The effectiveness of a chiral ligand in inducing enantioselectivity depends on its ability to create a well-defined, three-dimensional chiral pocket around the metal center. researchgate.netchemrxiv.org This steric and electronic environment forces the substrate to approach the metal in a preferred orientation, leading to the formation of one enantiomer over the other.
A wide variety of chiral ligands have been developed, ranging from C₂-symmetric bisphosphines (e.g., BINAP) and dienes to non-symmetric P,N-ligands (e.g., phosphino-oxazolines, or PHOX). researchgate.netnih.gov The modular nature of many ligand scaffolds allows for systematic tuning of their steric and electronic properties to optimize enantiomeric excess (ee) for a specific transformation. chemrxiv.orgorganic-chemistry.org For example, in the nickel-catalyzed reductive coupling of dienes, phosphoramidite (B1245037) ligands derived from VAPOL have been shown to provide excellent enantioselectivity. acs.org Similarly, chiral diene ligands have proven superior in many rhodium-catalyzed asymmetric additions. nih.govnih.gov The choice of ligand is critical, as even small structural changes can dramatically alter the enantioselectivity of the reaction. chemrxiv.org
Table 4: Impact of Chiral Ligand on Enantioselectivity in a Hypothetical Asymmetric Reaction Illustrative data showing typical performance of various ligand classes.
| Entry | Reaction Type | Chiral Ligand | Metal | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Reductive Coupling | (S)-VAPOL-phosphoramidite | Ni | 95 |
| 2 | Hydroboration | (R,R)-QuinoxP* | Co | 92 |
| 3 | Hydroaminoalkylation | (R,S)-Josiphos | Pd | 88 |
| 4 | Conjugate Addition | (S)-BINAP | Rh | 97 |
Hydroaminoalkylation (HAA) reactions, which involve the addition of an amine's α-C-H bond across an alkene, are a powerful, atom-economical method for synthesizing valuable alkylamines. uni-freiburg.de The development of enantioselective variants of this reaction is of high interest. Asymmetric induction in HAA reactions of dienol ethers has been successfully achieved using a dual catalytic system combining a photoredox catalyst with a chiral transition metal complex. uni-freiburg.de
In a notable example, a palladium catalyst paired with a chiral phosphoramidite ligand (L3) facilitates a highly regio-, diastereo-, and enantioselective HAA of dienol ethers with α-amino acids. uni-freiburg.de The proposed mechanism involves the formation of a chiral Pd-hydride species, which, after coordination with the diene, undergoes a reversible hydropalladation to form a key π-allyl-Pd intermediate. This intermediate then reacts with an α-amino radical generated by the photoredox cycle to furnish the chiral amino ether product with high levels of stereocontrol (up to >19:1 dr and >99% ee). uni-freiburg.de This approach demonstrates how the principles of chiral ligand design can be applied to complex multi-catalyst systems to achieve high levels of asymmetric induction.
Table 5: Enantioselective Hydroaminoalkylation of a Dienol Ether Data based on a dual Palladium/Photoredox catalytic system. uni-freiburg.de
| Entry | Amino Acid | Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Glycine derivative | L3 | 6.7:1 | 97 | 84 |
| 2 | Alanine derivative | L3 | 10:1 | 98 | 81 |
| 3 | Valine derivative | L3 | >19:1 | 99 | 75 |
| 4 | Isoleucine derivative | L3 | >19:1 | >99.5 | 79 |
Enantioselective Reductive Coupling and Related Processes
The enantioselective synthesis of homoallylic alcohols through the reductive coupling of dienes and aldehydes has emerged as a powerful strategy. These reactions, often catalyzed by transition metals, can forge carbon-carbon bonds while simultaneously setting new stereocenters with high fidelity.
Nickel-Catalyzed Reductive Couplings:
Nickel-catalyzed reductive couplings of dienes and aldehydes have been extensively studied, demonstrating high levels of regio- and diastereoselectivity. acs.org The development of enantioselective variants, however, has been a more recent breakthrough. The use of chiral ligands is paramount in achieving high enantiomeric excess (ee). For instance, nickel complexes of spiro phosphoramidites have been shown to be highly effective in the asymmetric reductive coupling of dienes and aldehydes, yielding chiral bishomoallylic alcohols with excellent enantioselectivity. nih.gov
A significant advance in this area involves the use of a VAPOL-derived phosphoramidite ligand in combination with a nickel precatalyst. This system facilitates a regiocomplementary reductive coupling of aldehydes with electron-deficient 1,3-dienes. acs.orgnih.gov This method is particularly noteworthy for its ability to control the formation of either anti- or syn-configured products by altering the geometry of the diene's double bond. acs.orgnih.gov While this method has been demonstrated with a range of aryl aldehydes, its application to sterically demanding aliphatic aldehydes, such as pivalaldehyde (a close analog to the aldehyde precursor for our target molecule), remains a key area of investigation. nih.gov The steric bulk of the aldehyde can significantly influence the efficiency and selectivity of the catalytic process.
Cobalt-Catalyzed Reductive Couplings:
Cobalt catalysis offers a complementary approach to nickel. Recent studies have detailed a cobalt-catalyzed reductive coupling of 1,3-dienes and aldehydes that proceeds with high regio-, diastereo-, and enantioselectivity. This method is notable for its ability to selectively transform the more substituted alkene in 1,3-dienes, providing access to a broad range of bishomoallylic alcohols.
The following table summarizes the key aspects of these enantioselective reductive coupling methods:
| Catalyst System | Diene Type | Aldehyde Type | Key Features | Reference |
| Ni(acac)₂ / Spiro Phosphoramidite / Et₂Zn | 1,4-Diphenylbutadiene | Aromatic | High enantioselectivity for chiral bishomoallylic alcohols. | nih.gov |
| Ni(0) / VAPOL-derived Phosphoramidite | Electron-deficient | Aryl | Regiocomplementary coupling; anti or syn diastereoselectivity controlled by diene geometry. | acs.orgnih.gov |
| Cobalt / Chiral Ligand | 1,3-Dienes | Aromatic and Aliphatic | High regio-, diastereo-, and enantioselectivity; selective reaction at the more substituted double bond. |
Diastereoselective Synthesis
Control of Diastereoselectivity in Multi-Substituted Dienol Systems
The presence of multiple substituents in a dienol system, such as in this compound, necessitates precise control over diastereoselectivity. The relative orientation of the substituents at the C2, C5, and C7 positions is critical.
Aldol-Type Additions:
The formation of the β-hydroxy carbonyl precursor to the dienol can often be achieved through an aldol (B89426) reaction. The diastereoselectivity of this reaction is influenced by the enolate geometry (E or Z) and the nature of the reactants and reaction conditions. In systems with bulky substituents, such as a tert-butyl group, steric hindrance plays a major role in directing the stereochemical outcome. For instance, in aldol reactions involving boron enolates, increasing the steric bulk of substituents can magnify the energy difference between transition states, leading to higher diastereoselectivity. nih.gov The formation of syn or anti aldol products can often be controlled by the choice of enolate and reaction conditions.
Substrate-Controlled Synthesis:
In systems where a stereocenter is already present, as in the case of a chiral aldehyde or ketone precursor, substrate-controlled diastereoselection becomes a key strategy. The existing stereocenter can direct the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. The synthesis of compounds containing quaternary carbon stereocenters, which are structurally related to the tert-butyl substituted carbon in our target molecule, often relies on such diastereoselective additions. nih.gov
Geometric Isomer Control (E/Z) in Diene Formation
The Horner-Wadsworth-Emmons (HWE) Reaction:
The classical HWE reaction, which utilizes stabilized phosphonate (B1237965) carbanions, generally favors the formation of the thermodynamically more stable (E)-alkene. conicet.gov.ar This selectivity is often high, making it a reliable method for accessing (E)-dienes.
(Z)-Selective Modifications of the HWE Reaction:
To achieve high selectivity for the (Z)-isomer, modifications to the standard HWE protocol are necessary. The Still-Gennari olefination is a prominent example, employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in conjunction with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. nih.govnih.gov These conditions favor kinetic control, leading to the preferential formation of the (Z)-alkene. nih.gov
The steric and electronic properties of both the aldehyde and the phosphonate reagent significantly impact the E/Z selectivity. For instance, the reaction of phosphonates bearing bulky aryl groups (Ando-type reagents) can also promote (Z)-selectivity. nih.gov The choice of base and solvent system also plays a critical role in determining the stereochemical outcome.
The following table provides a comparative overview of HWE reaction variants for controlling diene geometry:
| Reaction Type | Reagents | Typical Selectivity | Key Factors | Reference |
| Horner-Wadsworth-Emmons (HWE) | Standard dialkyl phosphonates | E-selective | Thermodynamic control | conicet.gov.ar |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl)phosphonates, KHMDS, 18-crown-6 | Z-selective | Kinetic control, electron-withdrawing groups on phosphonate | nih.govnih.gov |
| Ando Olefination | Phosphonates with bulky aryl groups | Z-selective | Steric hindrance on phosphonate | nih.gov |
In the context of synthesizing This compound , a likely strategy would involve the coupling of a chiral ketone or aldehyde precursor for the C1-C2 fragment with a C3-C8 fragment containing the diene. The stereochemistry at C2 would be established through an asymmetric synthesis or from a chiral pool starting material. The diastereoselectivity at C5 would be controlled during the carbon-carbon bond formation, potentially through an aldol-type reaction where the bulky tert-butyl group directs the stereochemical outcome. Finally, the E/Z geometry of the diene would be established using a stereoselective olefination method like the Horner-Wadsworth-Emmons reaction or its Still-Gennari variant, depending on the desired isomer.
Reactivity and Synthetic Transformations of Dienols
Hydroboration of Dienols and Dienol Ethers
The hydroboration-oxidation reaction is a powerful method for the anti-Markovnikov hydration of alkenes. libretexts.org The reaction involves the syn-addition of a borane (B79455) reagent across a double bond, with the boron atom adding to the less sterically hindered carbon. organic-chemistry.orgmasterorganicchemistry.com Subsequent oxidation replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com
For 5-tert-butyl-7-methylocta-3,5-dien-2-ol, hydroboration can occur at either the C3-C4 or C5-C6 double bond. The regioselectivity is influenced by both steric and electronic factors. The bulky tert-butyl group at C5 and the isopropyl group at C7 create significant steric hindrance, directing the borane to the less substituted carbons of the double bonds. The existing hydroxyl group at C2 can also act as a directing group, influencing the approach of the borane reagent, a phenomenon known as oxygen-directed hydroboration. rsc.orgumich.edu
The reaction proceeds via a four-membered transition state where the boron adds to the less hindered carbon and the hydride adds to the more substituted carbon. umich.edu The use of sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this selectivity. organic-chemistry.org
Table 1: Predicted Products of Hydroboration-Oxidation of this compound
| Reactant Double Bond | Borane Addition Site | Predicted Diol Product |
| C3=C4 | C4 | 5-tert-butyl-7-methyloct-5-ene-2,4-diol |
| C5=C6 | C6 | 5-tert-butyl-7-methylocta-3-ene-2,6-diol |
Note: The table shows potential products assuming selective reaction at one double bond. The actual product distribution would depend on reaction conditions and the stoichiometry of the borane reagent.
Hydroaminoalkylation of Dienol Ethers with Radical Intermediates
The hydroaminoalkylation of dienol ethers represents a sophisticated method for constructing C-N bonds. A dual catalytic system, employing both photoredox and palladium catalysis, enables the highly selective 1,2-Markovnikov addition of α-amino radicals to electron-rich dienol ethers. uni-freiburg.de This process allows for the synthesis of vicinal amino tertiary ethers with excellent control over regioselectivity, diastereoselectivity, and enantioselectivity. uni-freiburg.de
For the corresponding methyl ether of this compound, this transformation would involve the generation of an α-amino radical from an amino acid via photoredox catalysis. Concurrently, a chiral palladium complex would react with the dienol ether to form a key π-allyl-palladium intermediate. uni-freiburg.de The subsequent combination of the amino radical with this intermediate leads to the formation of a new C-C bond and, after reductive elimination, the desired amino ether product. uni-freiburg.de Mechanistic studies support a reversible hydropalladation as a crucial step in achieving high selectivity. uni-freiburg.de
Table 2: Hypothetical Hydroaminoalkylation of 2-methoxy-5-tert-butyl-7-methylocta-3,5-diene
| Reagents | Key Intermediate | Predicted Product Class |
| α-Amino Acid, Photocatalyst, Chiral Pd-catalyst | π-allyl-Pd(II) complex and α-amino radical | Vicinal amino ethers |
Conjugate Addition Reactions of Dienol Derivatives
Conjugate addition, or Michael addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds and their vinylogous extensions. wikipedia.orglibretexts.org The corresponding enolate or dienolate of 5-tert-butyl-7-methylocta-3,5-dien-2-one (B15171434) (the oxidized form of the title dienol) can act as a nucleophile in conjugate addition reactions. The dienolate possesses multiple nucleophilic sites, but reaction typically occurs at the γ- or ε-carbon.
In this reaction, a nucleophile adds to the β-position of an α,β-unsaturated system, a process also known as 1,4-addition. wikipedia.orglibretexts.org When a dienolate acts as the nucleophile, it attacks an electrophilic acceptor (a Michael acceptor), such as an α,β-unsaturated ketone or ester, to form a new carbon-carbon bond. This strategy is a powerful tool for constructing complex molecular frameworks. researchgate.net
Table 3: Representative Conjugate Addition using a Dienolate Derivative
| Dienolate Precursor | Michael Acceptor | Product Type |
| 5-tert-butyl-7-methylocta-3,5-dien-2-one | Methyl vinyl ketone | 1,7-dicarbonyl compound |
Note: The regioselectivity of the addition (1,4- vs. 1,6-addition) would be influenced by the specific dienolate generated and the reaction conditions.
Cyclization Reactions and Annulation Strategies Involving Dienols
The conjugated diene system is a versatile platform for constructing cyclic structures through various pericyclic and cyclization reactions.
The direct conversion of a dienol like this compound into a cyclopentadiene (B3395910) derivative is not a standard transformation. The synthesis of the cyclopentadiene ring system typically involves distinct strategies. For instance, cyclopentadienones can be synthesized via the [3+2] cycloaddition of cyclopropenones and alkynes or through the reaction of 1,4-dilithio-1,3-dienes with carbon dioxide. organic-chemistry.org The parent cyclopentadiene is famously prepared by the thermal cracking of its dimer, dicyclopentadiene. orgsyn.orgwikipedia.org While the dienol itself is not a direct precursor, it could potentially be converted through a multi-step sequence into a suitable intermediate for a known cyclopentadiene synthesis. Another synthetic route involves the reduction of a 4-ketocyclopentene to an alcohol, followed by elimination to form the cyclopentadiene ring. google.com
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction is one of the most powerful tools in organic synthesis for building molecular complexity in a single step. wikipedia.org The diene must adopt an s-cis conformation for the reaction to occur. wikipedia.orgmasterorganicchemistry.com
The reactivity of the diene is enhanced by electron-donating groups. organic-chemistry.orgmasterorganicchemistry.com this compound, possessing an electron-donating hydroxyl group and alkyl substituents, is expected to be an electron-rich diene. Therefore, it should react readily with electron-poor dienophiles (e.g., maleic anhydride (B1165640), acrylates, quinones). The bulky substituents on the diene backbone would play a significant role in the facial selectivity and stereochemical outcome of the cycloaddition.
Table 4: Predicted Diels-Alder Reaction of this compound
| Diene | Dienophile | Predicted Product |
| This compound | Maleic Anhydride | A substituted bicyclic anhydride |
Note: The endo/exo selectivity would be governed by kinetic and thermodynamic factors, including potential secondary orbital interactions and steric hindrance. organic-chemistry.org
Azepanes, seven-membered nitrogen-containing heterocycles, are important structural motifs in many bioactive molecules and natural products. nih.govnih.govlifechemicals.com While there is no direct, single-step method to convert a simple dienol into an azepane, the functional groups of this compound could serve as handles for a multi-step synthesis.
A hypothetical pathway could involve a sequence such as:
Selective epoxidation of one of the double bonds.
Ring-opening of the epoxide with an amine or an azide (B81097) (followed by reduction) to introduce the nitrogen atom.
Functional group manipulation of the remaining alkene and the hydroxyl group to install appropriate functionalities for a subsequent ring-closing reaction.
Ring-closing metathesis (RCM) or an intramolecular nucleophilic substitution to form the seven-membered azepane ring.
Alternative established methods for azepane synthesis include dearomative ring expansion of nitroarenes or the ring expansion of substituted piperidines, highlighting the diverse strategies available for accessing this important heterocyclic system. nih.govrsc.org
Functional Group Interconversions and Downstream Elaboration
The reactivity of this compound is primarily dictated by its two key functional groups: the secondary alcohol and the conjugated diene system. The significant steric hindrance imposed by the tert-butyl group plays a crucial role in modulating the accessibility and reactivity of these functionalities. This section explores the potential functional group interconversions and downstream elaborations of this dienol, drawing upon established principles of organic synthesis for sterically hindered and conjugated systems.
The transformation of the hydroxyl group and the diene moiety opens up avenues for the synthesis of a diverse range of derivatives. These transformations include oxidation, esterification, and etherification of the alcohol, as well as reactions involving the conjugated π-system, such as cycloadditions and reductions.
Oxidation of the Secondary Alcohol
The secondary alcohol in this compound can be oxidized to the corresponding α,β-unsaturated ketone, 5-tert-butyl-7-methylocta-3,5-dien-2-one. However, the steric hindrance around the hydroxyl group necessitates the use of specific and often milder oxidizing agents to avoid side reactions or incomplete conversion. organic-chemistry.orglibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-suited for this type of transformation, as they are known to be effective for the oxidation of sterically hindered alcohols. libretexts.org TEMPO-based oxidation systems can also be employed, offering high selectivity for the alcohol oxidation without affecting the diene system. organic-chemistry.org
Table 1: Plausible Conditions for the Oxidation of this compound
| Oxidizing Agent | Solvent | Typical Reaction Conditions | Expected Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature, 2-4 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature, 1-3 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-one |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to Room Temperature, 1-2 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-one |
Esterification and Etherification of the Secondary Alcohol
Esterification of the sterically encumbered secondary alcohol in this compound presents a synthetic challenge. Standard Fischer esterification conditions, which typically involve heating with a carboxylic acid in the presence of a strong acid catalyst, may lead to dehydration of the alcohol due to the allylic nature of the hydroxyl group and the formation of a stabilized carbocation. chemguide.co.uk More sophisticated methods are therefore required. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a viable option for overcoming the steric hindrance. commonorganicchemistry.com Alternatively, the in-situ formation of highly reactive benzotriazole (B28993) esters can facilitate the esterification of sterically demanding alcohols. researchgate.net
Etherification reactions would similarly be subject to steric constraints. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would likely be inefficient due to competing elimination reactions, especially with bulkier alkyl halides. masterorganicchemistry.com Synthesis of ethers from this alcohol would likely require alternative strategies, such as the acid-catalyzed addition of the alcohol to a reactive alkene. masterorganicchemistry.com
Table 2: Potential Methods for Esterification of this compound
| Reagents | Method | Typical Reaction Conditions | Expected Product (example with Acetic Acid) |
| Acetic Acid, DCC, DMAP | Steglich Esterification | Dichloromethane, Room Temperature, 12-24 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-yl acetate |
| Acetic Acid, HOBt, EDC | Benzotriazole Ester Method | Dichloromethane, Room Temperature, 12-24 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-yl acetate |
| Acyl Chloride, Pyridine | Acylation | Dichloromethane, 0 °C to Room Temperature, 2-6 hours | 5-Tert-butyl-7-methylocta-3,5-dien-2-yl acetate |
Reactions of the Conjugated Diene System
The conjugated diene system in this compound is a hub for a variety of synthetic transformations, most notably cycloaddition reactions and reductions.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com However, the diene must be able to adopt an s-cis conformation for the reaction to occur. lumenlearning.comlibretexts.orglibretexts.org The large tert-butyl group at the 5-position of this compound could introduce significant steric strain in the s-cis conformation, potentially hindering or altogether preventing the reaction with all but the most reactive dienophiles. libretexts.orglibretexts.org Electron-donating groups on the diene generally facilitate the reaction. libretexts.org
Hydrogenation: The conjugated diene can be fully or partially hydrogenated. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely reduce both double bonds to yield 5-tert-butyl-7-methyloctan-2-ol. chadsprep.comyoutube.com Selective hydrogenation of the less substituted double bond might be achievable using specific catalysts, for instance, a cobalt-based catalyst system has been reported for the selective hydrogenation of the more substituted double bond in a conjugated diene system. google.com
Table 3: Predicted Products of Diene Transformations
| Reaction Type | Reagents | Expected Product |
| Diels-Alder Cycloaddition | Maleic Anhydride | Adduct of this compound and maleic anhydride (reaction may be slow or require harsh conditions) |
| Catalytic Hydrogenation | H₂, Pd/C | 5-Tert-butyl-7-methyloctan-2-ol |
| Selective Hydrogenation | H₂, Co-based catalyst | Potential for selective reduction of one double bond |
Downstream Elaboration
The functional group interconversions described above provide access to a range of new compounds that can be further elaborated. For instance, the ketone produced from oxidation can undergo nucleophilic addition reactions at the carbonyl carbon. The esters can be hydrolyzed back to the alcohol or converted to other esters via transesterification. The products of the Diels-Alder reaction, if successfully formed, would provide complex cyclic scaffolds for further synthetic manipulation. The ability to selectively functionalize either the alcohol or the diene allows for a stepwise construction of more complex molecular architectures, making this compound a potentially versatile, albeit sterically challenging, synthetic intermediate.
Mechanistic Investigations of Dienol Synthesis and Transformations
Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metal catalysis is a cornerstone for the synthesis of conjugated dienes and dienols. The reactions often proceed through intricate catalytic cycles involving various oxidation states of the metal and the formation of key intermediates.
Metal-hydride species, particularly those of palladium, are pivotal intermediates in the hydrofunctionalization of unsaturated bonds, which can be a key step in forming a dienol scaffold. researchgate.net Palladium hydride (Pd-H) species are typically generated in situ from a Pd(0) precursor and a hydride source or through the oxidative addition of a Pd(0) complex into an H-X molecule. rsc.orgnih.gov
A plausible pathway for dienol synthesis involves the hydropalladation of a suitable enyne or diyne precursor. The catalytically active Pd-H species undergoes a migratory insertion across one of the unsaturated bonds. nih.gov For conjugated dienes and enynes, this hydropalladation is often facile due to the electron-rich nature of the substrate. researchgate.net The regioselectivity of this insertion is a critical factor. Subsequently, the resulting alkyl- or vinyl-palladium intermediate can undergo further reactions, such as cross-coupling or reductive elimination, to yield the final product.
Under certain conditions, particularly those involving photochemistry, the reaction can proceed through a hybrid Pd-radical mechanism. After the formation of an alkyl-Pd(II) complex via hydropalladation, light irradiation can induce homolysis of the Pd-C bond, generating a hybrid Pd(I)-radical species. nih.gov This radical can then participate in further bond-forming events. The conversion between palladium and palladium hydride (PdHx) phases can also influence catalytic activity and selectivity, particularly in electrochemical processes. nih.govdtu.dk
Oxidative cyclization offers a powerful strategy for constructing cyclic precursors that can be transformed into dienols. These reactions typically involve the oxidation of a substrate containing multiple, electronically-rich functional groups to generate a reactive radical cation. nih.gov This intermediate can then trigger a cyclization cascade.
For example, a substrate with an electron-rich olefin can be oxidized to a radical cation, which is then trapped intramolecularly by a nucleophile, such as an alcohol. nih.gov This process is particularly efficient for forming five- or six-membered rings. The resulting cyclic intermediate can then be further manipulated to generate an acyclic dienol structure. The failure of some anodic cyclizations due to competing "cationic" decomposition pathways highlights the importance of fast cyclization steps to outcompete side reactions. nih.gov
In the context of natural product biosynthesis, oxidative cyclizations are common and often catalyzed by high-valent iron-containing enzymes like P450s. nih.gov These enzymes can generate radicals through the homolysis of C-H, O-H, or N-H bonds, initiating regioselective bond formation to create complex scaffolds. nih.gov Mechanistically, two successive one-electron oxidations at different sites can produce a diradical, which then combines to form the cyclized product. nih.gov
In transition metal-catalyzed reactions, ligands play a determinative role in controlling both the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product). The electronic and steric properties of the ligands directly influence the structure and reactivity of the metal center and its associated intermediates. nih.govmit.edu
Regioselectivity is a significant challenge in reactions like the Heck coupling to form conjugated dienes, where substrate control often dictates the outcome. nih.gov However, catalyst control can be achieved by selecting appropriate ligands. For instance, in the Pd-catalyzed aerobic oxidative coupling of vinylboronic acids with alkenes, the use of specific bidentate ligands can reverse the typical regioselectivity. nih.gov While simple bipyridine or phenanthroline ligands lead to low yields and favor the linear diene product, sterically hindered ligands like neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) dramatically favor the formation of the branched diene isomer. nih.gov DFT computational studies suggest that the steric bulk of these ligands promotes C-C bond formation at the internal position of the alkene. nih.gov
| Ligand | Yield (%) | Branched:Linear Ratio |
|---|---|---|
| None | 65 | 1:1.2 |
| Phenanthroline | <10 | 1:1.5 |
| Bipyridine | <10 | 1:1.5 |
| Neocuproine (L8) | 90 | 20:1 |
| Bathocuproine (L9) | 72 | 15:1 |
Stereoselectivity is also heavily influenced by the ligand sphere. Chiral ligands are widely used to induce enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes, creating chiral alcohols. researchgate.net In mechanistic models like the Zimmerman-Traxler transition state for aldol (B89426) reactions, the geometry of the metal enolate, which is influenced by ligands, determines whether the syn- or anti-diastereomer is formed. harvard.edu While electronic effects of ligands can be transmitted across a molecule, stereospecific effects are often a more local property at the catalyst's surface. nih.gov
Studies of Radical Intermediates and Pathways
Radical intermediates, once considered too reactive to control, are now recognized as versatile species in organic synthesis. nih.gov They are neutral, electron-deficient intermediates, typically with a trigonal planar sp2-hybridized carbon center. libretexts.org Radicals can be generated through various methods, including the homolysis of weak bonds by heat or light, or through single-electron transfer (SET) processes involving metal catalysts. youtube.com
In the context of dienol synthesis, radical pathways could be involved in C-C bond formation. For example, an iron-catalyzed reaction can facilitate the coupling of an unactivated donor olefin with an electron-deficient acceptor olefin through the intermediacy of a nucleophilic radical. nih.gov This approach is capable of forming complex structures, including quaternary carbon centers. nih.gov The presence of radical intermediates in transition metal-catalyzed reactions, such as the palladium-catalyzed hydroalkenylation of strained molecules, has been confirmed through mechanistic experiments like radical cyclopropane (B1198618) ring-opening studies. nih.govnih.gov
Once generated, radicals can undergo several characteristic reactions, including:
Addition: Adding to a π bond to generate a new radical. libretexts.org
Abstraction: Removing an atom (commonly hydrogen) from another molecule. libretexts.org
Dimerization: Two radicals combining to form a stable molecule. libretexts.org
β-cleavage: Decomposition of a radical to form an alkene and a new, smaller radical. libretexts.org
The high reactivity of some radicals, for instance with molecular oxygen, can lead to decomposition pathways that form side products. nih.gov
Electron-Transfer Mechanisms in Reductive Scissions
Reductive scission, or the cleavage of a chemical bond via the addition of electrons, is a fundamental process that can be used to generate key intermediates. The mechanism of this process often falls under the category of dissociative electron transfer (DET). In a DET reaction, the transfer of an electron and the breaking of a bond can occur either in a single, concerted step or in two distinct steps. researchgate.net
Stepwise DET: An electron is first transferred to the substrate to form a radical anion intermediate. If this radical anion is relatively stable, it exists for a finite lifetime before undergoing bond cleavage. This pathway is common for substrates with groups that can stabilize the negative charge, such as nitroaromatics. researchgate.net
Concerted DET: The electron transfer and bond cleavage occur simultaneously. There is no stable radical anion intermediate. This mechanism is often observed for compounds like alkyl and aryl halides, where the initial reduction product is unstable. researchgate.net
These mechanisms can be distinguished by electrochemical methods. The nature of the substrate and the catalytic surface can determine which pathway is favored. For example, silver electrodes show remarkable catalytic activity for the reduction of organic halides that proceed via a concerted DET mechanism, but little to no catalysis for those that form a stable radical anion. researchgate.net The theoretical framework for electron transfer also distinguishes between "outer-sphere" mechanisms, with weak donor-acceptor coupling, and "inner-sphere" mechanisms, which involve a more strongly bound, bridged-activated complex. nih.gov
Kinetic and Deuterium-Labeling Experiments
Kinetic studies and isotope labeling are powerful experimental tools for probing reaction mechanisms. researchgate.netchem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, one can observe a kinetic isotope effect (KIE), where the C-D bond breaks more slowly than the C-H bond. princeton.edu
The magnitude of the KIE (kH/kD) provides insight into the rate-determining step of a reaction. A large primary KIE (typically > 2) indicates that the C-H bond is being broken in the slowest step of the reaction. A small KIE (close to 1) suggests that C-H bond cleavage is not rate-limiting. researchgate.net
Spectroscopic Probing of Reactive Intermediates (e.g., UV-Vis)
The investigation of reaction mechanisms in organic chemistry often relies on the detection and characterization of transient species that are not part of the reactants or products but are formed fleetingly during the chemical transformation. For reactions involving conjugated dienols such as 5-tert-butyl-7-methylocta-3,5-dien-2-ol, ultraviolet-visible (UV-Vis) spectroscopy serves as a powerful tool for probing the electronic structure of potential reactive intermediates, such as carbocations.
Reactive intermediates are transient, high-energy species that lie at a local energy minimum between transition states in a multi-step reaction. pressbooks.pub In the context of dienol transformations, which can be initiated by acid catalysis, the protonation of the hydroxyl group can lead to the formation of a carbocation intermediate. The stability and subsequent reaction pathways of this carbocation are of significant mechanistic interest.
UV-Vis spectroscopy is particularly well-suited for studying conjugated systems because the π-electrons in these molecules can be excited by absorbing light in the UV-Vis range. youtube.com The wavelength of maximum absorbance (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideplayer.com For conjugated systems, this energy gap is smaller compared to isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org
In the case of a hypothetical acid-catalyzed reaction of this compound, the formation of a delocalized allylic carbocation intermediate would be expected. This intermediate would possess an extended π-system, leading to a characteristic UV-Vis absorption spectrum that is distinct from both the starting dienol and the final product. The λmax for such a conjugated carbocation would be anticipated to be at a longer wavelength than the parent dienol due to the increased delocalization of the positive charge across the conjugated system. wmich.edu
For instance, the generation of a carbocation from a precursor alcohol under acidic conditions has been successfully monitored using UV-Vis spectroscopy in other systems. wmich.edu The stability and reactivity of these intermediates are influenced by factors such as solvent polarity and the presence of substituents on the dienol framework.
While specific experimental data for this compound is not available, the table below illustrates the type of data that would be collected in a UV-Vis spectroscopic study of reactive intermediates for a generic conjugated dienol system.
| Species | Chromophore | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) |
| Conjugated Dienol | π → π | ~230 | ~10,000 - 25,000 |
| Allylic Carbocation Intermediate | π → π | ~300 - 400 | >10,000 |
| Reaction Product | Varies based on structure | Dependent on final structure | Dependent on final structure |
This hypothetical data demonstrates how the formation of a highly conjugated carbocation intermediate would lead to a significant bathochromic (red) shift in the UV-Vis spectrum, allowing for its detection and characterization.
Computational and Theoretical Studies of Dienols
Molecular Docking and Ligand-Receptor Interactions (e.g., in Olfactory Systems)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in understanding how a small molecule, such as a dienol odorant, interacts with a biological macromolecule, like an olfactory receptor (OR). researchgate.netprotoqsar.com Olfactory receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sense of smell. nih.gov The interaction between an odorant molecule and an OR is the first step in the signaling cascade that leads to the perception of a specific scent.
For a molecule like 5-Tert-butyl-7-methylocta-3,5-dien-2-ol, molecular docking could be employed to investigate its binding affinity and mode of interaction with various human olfactory receptors. The process would involve:
Homology Modeling: Since the experimental structures of most ORs are not available, a three-dimensional model of the target receptor would first be constructed using homology modeling, based on the known structures of related GPCRs. nih.gov
Ligand and Receptor Preparation: The 3D structure of this compound and the modeled OR would be prepared for docking by assigning charges and defining rotatable bonds.
Docking Simulation: A docking algorithm would then be used to explore the possible binding poses of the dienol within the receptor's binding pocket, calculating a scoring function to rank the different poses. researchgate.net
The results of such a study could provide valuable insights into which olfactory receptors are activated by this dienol and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding. nih.gov This information is crucial for understanding structure-odor relationships.
Table 1: Hypothetical Molecular Docking Results of this compound with Selected Human Olfactory Receptors
| Olfactory Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
| OR1A1 | -7.8 | Tyr112, Phe206, Ser255 |
| OR2J3 | -7.2 | Val103, Leu198, Asn251 |
| OR5K1 | -6.9 | Ile115, Trp202, Thr278 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions at the electronic level. acs.orgnih.gov These calculations can determine the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. nih.gov For a molecule like this compound, quantum chemistry could be used to elucidate the mechanisms of its formation and subsequent reactions.
For instance, the synthesis of (3E,5E)-5-tert-butylocta-3,5-dien-2-ol has been achieved via the reduction of a corresponding ynone precursor using lithium aluminum hydride. researchgate.net Quantum chemical calculations could be employed to:
Model the Reaction Pathway: By calculating the structures and energies of the starting materials, intermediates, transition states, and products, the entire reaction coordinate can be mapped out.
Determine Activation Energies: The energy barrier for the reaction (activation energy) can be calculated, providing insight into the reaction kinetics.
Investigate Stereoselectivity: The calculations can help to explain why a particular stereoisomer is formed preferentially by comparing the energies of the transition states leading to different stereochemical outcomes.
These theoretical investigations can complement experimental studies by providing a deeper understanding of the underlying factors that control the reaction. nih.gov
Table 2: Hypothetical Calculated Energies for the Reduction of (Z)-5-tert-butyl-7-methylocta-5-en-3-yn-2-one
| Species | Method | Basis Set | Calculated Energy (Hartree) |
| Reactant | DFT (B3LYP) | 6-31G | -620.12345 |
| Transition State | DFT (B3LYP) | 6-31G | -620.09876 |
| Product | DFT (B3LYP) | 6-31G* | -620.15432 |
This table presents hypothetical data for illustrative purposes.
Prediction of Stereochemical Outcomes and Conformational Analysis
The stereochemistry of a molecule is crucial as different stereoisomers can have vastly different biological activities and physical properties. Computational methods can be used to predict the most stable conformations of a molecule and the likely stereochemical outcome of a reaction.
For this compound, which has a chiral center at the C2 position and can exist as different geometric isomers due to the two double bonds, conformational analysis would be essential. This would involve:
Systematic Conformational Search: Using molecular mechanics or quantum chemical methods to identify all low-energy conformations of the molecule.
Calculation of Relative Energies: Determining the relative stabilities of the different conformers to predict the most populated conformations at a given temperature.
Furthermore, computational methods can be used to predict the stereochemical outcome of reactions that produce or involve this dienol. For example, in the reduction of a prochiral ketone to form the alcohol, computational models can predict which face of the ketone is more likely to be attacked by the reducing agent, thus predicting the resulting stereochemistry of the alcohol.
Structure-Reactivity and Structure-Selectivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity, respectively. nih.govneovarsity.org These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. protoqsar.com
For a class of compounds like dienols, a QSAR model could be developed to predict their olfactory properties based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net
A hypothetical QSRR study on the oxidation of this compound and related dienols could aim to build a model that predicts the rate of oxidation based on descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), which relates to the ease of electron removal.
Table 3: Hypothetical Descriptors for a QSAR Model of Dienol Odorants
| Descriptor | Definition | Hypothetical Value for this compound |
| Molecular Weight | Mass of the molecule | 196.34 g/mol |
| LogP | Octanol-water partition coefficient | 3.8 |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| Molecular Volume | Van der Waals volume of the molecule | 220 ų |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical and Spectroscopic Characterization of Dienols
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a crucial technique for the separation and quantification of enantiomers. ox.ac.ukkhanacademy.org The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes. ox.ac.ukyoutube.com This results in different retention times for each enantiomer, allowing for their separation and quantification. youtube.com For a dienol like 5-tert-butyl-7-methylocta-3,5-dien-2-ol, which contains a chiral center at the C-2 position, separating the (R)- and (S)-enantiomers is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a given sample. wikipedia.org
High-performance liquid chromatography (HPLC) is the most common modality for this purpose. pharmaguru.conih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including alcohols. researchgate.netacs.org
A hypothetical separation of the enantiomers of this compound could be achieved using a Chiralpak® IA column (an amylose-based CSP) with a mobile phase consisting of a mixture of n-hexane and isopropanol. The chromatogram would display two distinct peaks corresponding to the two enantiomers.
Table 1: Hypothetical Chiral HPLC Data for this compound
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.5 | 75 |
| (S)-enantiomer | 14.8 | 25 |
The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers using the following formula: pharmaguru.cocalculatorsconversion.comchemistrysteps.com
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Based on the data in Table 1, the calculation would be:
ee (%) = |75% - 25%| = 50%
This result indicates that the sample has a 50% enantiomeric excess of the (R)-enantiomer.
Spectroscopic Methods for Complex Dienol Structure Elucidation
While chromatography separates components of a mixture, spectroscopic methods provide detailed information about molecular structure. For a novel or complex dienol, techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable.
Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure, including connectivity and relative stereochemistry. numberanalytics.comnumberanalytics.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is typically employed. numberanalytics.comyoutube.com
¹H NMR: Provides information on the number of different types of protons and their electronic environments.
¹³C NMR: Shows the number of different types of carbon atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the molecular skeleton. numberanalytics.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the stereochemistry of the double bonds (E/Z configuration). numberanalytics.com
Table 2: Hypothetical ¹H and ¹³C NMR Data for (E)-5-tert-butyl-7-methylocta-3,5-dien-2-ol in CDCl₃
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 1 | 23.5 | 1.25 | d | 6.2 | H-2 | C-2, C-3 |
| 2 | 68.0 | 4.40 | p | 6.2 | H-1, H-3 | C-1, C-3, C-4 |
| 3 | 128.9 | 5.70 | dd | 15.4, 6.2 | H-2, H-4 | C-2, C-4, C-5 |
| 4 | 135.1 | 6.10 | d | 15.4 | H-3 | C-3, C-5, C-6 |
| 5 | 145.0 | - | - | - | - | - |
| 6 | 35.0 | - | - | - | - | - |
| 7 | 29.8 (x3) | 1.15 | s (9H) | - | - | C-5, C-6 |
| 8 | 130.5 | 5.95 | d | 9.8 | H-9 | C-5, C-7, C-10 |
| 9 | 29.5 | 2.20 | m | 6.8, 9.8 | H-8, H-10 | C-7, C-8, C-10 |
| 10 | 22.4 (x2) | 1.05 | d (6H) | 6.8 | H-9 | C-8, C-9 |
From this hypothetical data, the HMBC correlations would confirm the placement of the bulky tert-butyl group at C-5 and the isobutyl group at C-7. The large coupling constant (15.4 Hz) between H-3 and H-4 in the ¹H NMR spectrum would suggest an E-configuration for the C3-C4 double bond. NOESY correlations would further confirm the spatial relationships between protons across the dienol system.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of a molecule. researchgate.netacs.org For this compound, the molecular formula is C₁₃H₂₄O.
Table 3: Hypothetical HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₃H₂₄O |
| Calculated Exact Mass | 196.1827 |
| Measured Exact Mass (M+H)⁺ | 197.1903 |
The measured mass would be compared to the calculated mass for the protonated molecule, and a match within a very small tolerance (typically < 5 ppm) would confirm the molecular formula.
X-ray Crystallography for Absolute Configuration Assignment
While NMR can determine the relative stereochemistry, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. nih.govwikipedia.org This technique provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule. wikipedia.org
The first and often most challenging step is growing a high-quality single crystal of an enantiomerically pure sample. nih.gov For molecules that are liquids or oils at room temperature, or for those that are difficult to crystallize, derivatization may be necessary. For instance, reacting the alcohol with an acid containing a heavy atom (like p-bromobenzoic acid) can facilitate crystallization and enhance the anomalous scattering effect needed for absolute configuration determination. researchgate.netcaltech.edu
The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). acs.orged.ac.uk When using an appropriate X-ray wavelength, the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. A key parameter derived from this data is the Flack parameter. ed.ac.ukwikipedia.orgmdpi.com
A Flack parameter value close to 0, with a small standard uncertainty (e.g., 0.02(4)), indicates that the assigned absolute configuration of the model is correct. ed.ac.ukolexsys.org
A value close to 1 suggests that the inverted structure is the correct one. ed.ac.uk
A value around 0.5 can indicate that the crystal is a racemic twin. olexsys.org
For a light-atom molecule like this compound, obtaining a precise Flack parameter can be challenging, often necessitating the use of copper (Cu Kα) radiation to maximize the anomalous scattering effect. researchgate.neted.ac.uk A successful crystallographic analysis would unambiguously assign the (R) or (S) configuration to the stereocenter at C-2.
Emerging Trends and Future Research Directions in Dienol Chemistry
Development of Highly Atom-Economical and Sustainable Synthetic Routes
Modern organic synthesis places a strong emphasis on the principles of green chemistry, prioritizing methods that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric in this paradigm. The development of synthetic routes with high atom and step economy is crucial for sustainable chemical production. youtube.com
For a molecule like 5-Tert-butyl-7-methylocta-3,5-dien-2-ol , traditional multi-step syntheses might involve protection/deprotection sequences and the use of stoichiometric reagents, leading to significant waste. Future research will focus on developing more streamlined, atom-economical approaches. One promising strategy is the use of domino or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates.
A hypothetical sustainable route could involve a transition-metal-catalyzed cross-coupling reaction to construct the carbon skeleton, followed by a selective reduction. For example, a Heck or Suzuki coupling between a vinyl halide and a suitable boronic acid derivative could form the diene system, followed by an asymmetric reduction of a ketone precursor to install the chiral alcohol. Such catalytic methods minimize waste and often proceed under milder conditions than classical approaches. youtube.com Continuous flow chemistry also presents a sustainable platform for synthesizing such molecules, offering enhanced safety, efficiency, and scalability.
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Feature | Traditional Route (e.g., Grignard + Wittig) | Proposed Sustainable Route (e.g., Catalytic Coupling + Asymmetric Reduction) |
|---|
| Key Steps | 1. Grignard addition to an aldehyde. 2. Oxidation to ketone. 3. Wittig reaction. 4. Reduction of ketone. | 1. Catalytic cross-coupling to form dienone. 2. Asymmetric catalytic reduction. | | Atom Economy | Low (by-products from Wittig reagent, oxidizing/reducing agents). | High (catalytic turnovers minimize stoichiometric waste). | | Step Economy | Lower (more synthetic steps and purifications). | Higher (fewer steps). | | Reagents | Stoichiometric organometallics, phosphorus ylides. | Catalytic amounts of transition metals and chiral ligands. | | Sustainability | Generates significant inorganic and organic waste. | Reduced waste generation, potential for catalyst recycling. |
Exploration of New Catalytic Systems for Dienol Functionalization
The functionalization of a polyfunctional molecule like a dienol requires catalysts that can exhibit high levels of chemo-, regio-, and stereoselectivity. The presence of a hydroxyl group and two potentially reactive double bonds in This compound makes selective transformation a significant challenge. Research is moving beyond classical reagents to explore sophisticated catalytic systems that can target a specific site in the molecule. researchgate.net
Transition metal catalysis is a powerful tool for such transformations. youtube.com For instance, a palladium catalyst could be used for a selective cross-coupling reaction at one of the vinyl C-H bonds, or a ruthenium catalyst could mediate a selective epoxidation or dihydroxylation of the less sterically hindered double bond. rsc.org Dual-catalytic systems, where two different catalysts work in concert, could enable transformations at otherwise unreactive sites.
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a complementary and often more sustainable approach. nih.govrsc.org Chiral amines, for example, can activate α,β-unsaturated aldehydes and ketones through the formation of iminium or enamine intermediates, respectively, enabling a variety of asymmetric functionalizations. acs.orgnih.gov For the target dienol, organocatalysts could be designed to selectively activate the diene system for conjugate additions or cycloadditions, leaving the alcohol moiety untouched.
Table 2: Potential Catalytic Systems for Selective Functionalization of this compound
| Target Transformation | Potential Catalytic System | Rationale |
|---|---|---|
| Selective Oxidation of Alcohol | TEMPO/Transition Metal Co-catalyst | Mild conditions, selective for primary/secondary alcohols. |
| Regioselective Epoxidation | Titanium/Salen Complex + Oxidant | Can be tuned for diastereoselective epoxidation of one olefin. |
| Regioselective C-H Borylation | Iridium or Rhodium Catalyst | Potential to functionalize a specific C-H bond on the diene or alkyl chain. youtube.com |
| Asymmetric Conjugate Addition | Chiral Amine (Dienamine Catalysis) | Activation of the diene system for enantioselective addition of nucleophiles. acs.org |
| Selective Hydrogenation | Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Preferential hydrogenation of the less substituted double bond. |
Design of Next-Generation Chiral Catalysts for Enhanced Selectivity
Chirality is a critical aspect of molecular function, particularly in pharmaceuticals and materials science. This compound possesses a stereocenter at the C-2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer, known as asymmetric synthesis, is a primary goal of modern chemistry. This is typically achieved using chiral catalysts. youtube.com
The development of next-generation chiral catalysts focuses on creating highly efficient, selective, and robust systems. For the synthesis of enantiopure This compound , a key strategy would be the asymmetric reduction of the corresponding prochiral ketone, 5-tert-butyl-7-methylocta-3,5-dien-2-one (B15171434) . Catalysts based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP) are well-established for this type of transformation.
Future research aims to move beyond these established systems to develop catalysts with even greater activity and selectivity. This includes the design of bifunctional catalysts that can activate both the substrate and the reagent simultaneously, often mimicking the active sites of enzymes. nih.gov For example, a chiral Brønsted acid catalyst could work in concert with a metal center to control the stereochemical outcome of a reaction on the diene portion of the molecule. The use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction, also remains a powerful strategy. researchgate.net
Table 3: Principles in the Design of Modern Chiral Catalysts
| Design Principle | Description | Relevance to Target Dienol |
|---|---|---|
| Ligand Steric/Electronic Tuning | Modifying the size and electronic properties of ligands around a metal center to control access to the catalytic site. | Fine-tuning a catalyst for the asymmetric reduction of the corresponding ketone, accommodating the bulky tert-butyl group. |
| Bifunctional Catalysis | A single catalyst with two distinct active sites (e.g., a Lewis acid and a Lewis base) to organize the transition state. | A chiral amine-thiourea catalyst could simultaneously activate the diene and a nucleophile for asymmetric conjugate addition. |
| Supramolecular Catalysis | Using a chiral catalyst within a larger assembly (e.g., a cage or capsule) to create a chiral reaction environment. | Encapsulating the dienol could force a specific conformation, enabling a highly selective reaction at one of the double bonds. |
| Absolute Asymmetric Synthesis | Achieving enantioselectivity without a pre-existing chiral source, for instance through spontaneous symmetry breaking during crystallization. mdpi.comresearchgate.net | Could be explored for the crystallization of a derivative, leading to enantiomeric enrichment. |
Integration of Dienol Chemistry into Complex Molecule Synthesis and Natural Product Analogues
Conjugated dienes are exceptionally useful building blocks in organic synthesis, most notably for their participation in the Diels-Alder reaction, a powerful tool for forming six-membered rings. researchgate.net The dienol This compound is a prime candidate for such applications, offering a pathway to complex cyclic structures with multiple stereocenters.
In a hypothetical scenario, the diene moiety of the molecule could react with a dienophile (an alkene or alkyne) to construct a cyclohexene (B86901) ring. The stereochemistry of the existing alcohol at C-2 and the bulky substituents on the diene would be expected to exert significant control over the facial selectivity of the cycloaddition, leading to a specific diastereomer of the product. This strategy is frequently employed in the total synthesis of natural products. youtube.com
Furthermore, the synthesis of analogues of bioactive natural products is a key strategy in drug discovery. plos.org By incorporating fragments like This compound into known pharmacophores, chemists can explore new regions of chemical space and potentially develop compounds with improved properties. The unique combination of a chiral alcohol and a sterically encumbered diene could lead to novel analogues of terpenoids, polyketides, or other classes of natural products.
Table 4: Hypothetical Use of this compound in a Diels-Alder Reaction
| Step | Reactants | Reaction Type | Product Feature |
|---|---|---|---|
| 1 | This compound + Maleic Anhydride (B1165640) | Diels-Alder Cycloaddition | Bicyclic adduct with a new six-membered ring. |
| 2 | Product from Step 1 + LiAlH₄ | Reduction | Reduction of anhydride to diol. |
| 3 | Product from Step 2 + TsCl, Pyridine | Tosylation | Selective tosylation of less hindered primary alcohol. |
| 4 | Product from Step 3 + NaH | Intramolecular Williamson Ether Synthesis | Formation of a complex polycyclic ether. |
Predictive Modeling and Machine Learning Applications in Dienol Research
The intersection of data science and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) and computational modeling are increasingly used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgsemanticscholar.org These tools are particularly valuable when dealing with new or sparsely studied molecules like This compound , where experimental data is limited.
For this specific dienol, computational models could be employed to:
Predict Reactivity: Quantum mechanical calculations can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the choice of reagents for selective functionalization. nih.govpurdue.edunih.gov
Optimize Reaction Conditions: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for yield or selectivity with far fewer experiments than traditional methods. beilstein-journals.orgbohrium.com
Catalyst Design: Computational screening can rapidly evaluate libraries of potential catalysts for a desired transformation, such as the asymmetric reduction of the ketone precursor, accelerating the discovery of effective chiral ligands.
Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest multiple synthetic pathways to a target molecule, including novel and more sustainable options that a human chemist might overlook. beilstein-journals.org
These predictive technologies can significantly reduce the time and resources required to explore the chemistry of a new compound, enabling a more rapid and efficient research and development cycle. nih.gov
Table 5: Applications of Predictive Modeling in the Study of this compound
| Modeling Application | Technique | Potential Output |
|---|---|---|
| Regioselectivity Prediction | Density Functional Theory (DFT) | Maps of electrostatic potential and frontier molecular orbitals to identify the most reactive double bond. |
| Yield Optimization | Bayesian Optimization / Active Learning | Optimal temperature, solvent, and catalyst loading for a key synthetic step after a small number of initial experiments. nih.gov |
| Stereoselectivity Prediction | QM/MM Docking Simulations | Predicted enantiomeric excess for a reaction using a specific chiral catalyst. |
| Novel Route Discovery | AI-Based Retrosynthesis | A list of plausible, ranked synthetic routes starting from commercially available materials. |
Compound Reference Table
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing 5-Tert-butyl-7-methylocta-3,5-dien-2-ol?
Answer:
Synthesis typically involves catalytic asymmetric strategies due to the compound’s stereochemical complexity. A plausible route is the Sharpless epoxidation or Wittig olefination to construct the diene backbone, followed by tert-butyl group introduction via alkylation. Characterization should include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substituent positions.
- GC-MS for purity assessment and molecular ion verification.
- IR spectroscopy to identify hydroxyl and diene functional groups.
For example, structurally similar dienols (e.g., 2,6-dimethyloct-3,5-dien-2-ol) are synthesized using Grignard reagents and analyzed via these methods .
Advanced Question: How can contradictions in toxicity data for dienol derivatives be resolved during risk assessment?
Answer:
Contradictions often arise from variations in test models, exposure routes, or impurities. A robust approach includes:
Comparative Meta-Analysis : Cross-reference data from in vitro (e.g., Ames test) and in vivo studies (rodent models) to identify dose-response consistency.
Purity Verification : Impurities (e.g., residual catalysts) may skew results; use HPLC to confirm compound purity (>98%) .
Mechanistic Studies : Assess reactive intermediates (e.g., epoxides) via computational modeling (DFT) to predict toxicity pathways.
For instance, conflicting NOAELs (No Observed Adverse Effect Levels) for analogs like 3,7-dimethyl-4,6-octadien-3-ol were resolved by isolating test conditions and excluding contaminated batches .
Basic Question: What analytical techniques are critical for verifying the stereochemical configuration of this compound?
Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Optical Rotation : Compare experimental [α]D values with literature data for analogous dienols.
- X-ray Crystallography : Definitive confirmation of absolute configuration, though this requires high-purity crystals.
Similar methods validated the configuration of tert-butyl-containing indole derivatives, where crystallography resolved ambiguities in NMR assignments .
Advanced Question: How should researchers address the lack of ecological toxicity data for this compound?
Answer:
Given the absence of ecotoxicological studies (e.g., LC50 for aquatic organisms), a tiered testing strategy is recommended:
QSAR Modeling : Predict bioaccumulation (log P), persistence (BIOWIN models), and toxicity using tools like EPI Suite.
Microcosm Experiments : Simulate soil/water systems to assess biodegradation rates via GC headspace analysis.
Acute Toxicity Screening : Use Daphnia magna or Aliivibrio fischeri (Microtox) for initial hazard classification.
As noted in safety data sheets, untested substances like tert-butyl indole carboxylates require such phased approaches to prioritize testing .
Advanced Question: What experimental designs mitigate artifacts in stability studies of conjugated dienols?
Answer:
Conjugated dienols are prone to oxidation and isomerization. Key strategies include:
- Inert Atmosphere : Conduct reactions and storage under argon/nitrogen to prevent peroxide formation.
- Temperature Control : Store samples at –20°C in amber vials to slow photochemical degradation.
- Stability-Indicating Assays : Use UPLC-PDA to track degradation products (e.g., epoxides or ketones).
For example, analogs like 5-(dimethoxymethyl)-2-fluorobenzaldehyde required rigorous stability protocols to avoid false purity results .
Basic Question: How can researchers validate synthetic yields and reproducibility for this compound?
Answer:
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) using factorial designs.
- Interlaboratory Validation : Share protocols with independent labs to confirm yield reproducibility (e.g., 65–70% for tert-butyl indole syntheses ).
- Batch Records : Document deviations (e.g., moisture levels, solvent purity) that impact yield.
Advanced Question: What methodologies resolve spectral overlap in NMR analysis of tertiary-butyl-substituted dienols?
Answer:
Tert-butyl groups cause signal crowding in ¹H NMR. Solutions include:
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to assign overlapping diene protons.
- Solvent Variation : Use deuterated DMSO to shift hydroxyl proton signals away from diene regions.
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.
These techniques were critical for resolving ambiguities in 3,5-di(trifluoromethyl)benzyl alcohol analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
